molecular formula C11H16N2O5 B2480689 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid CAS No. 2383165-04-4

4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid

Cat. No.: B2480689
CAS No.: 2383165-04-4
M. Wt: 256.258
InChI Key: BZURFLDHYTVNHC-UHFFFAOYSA-N
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Description

The compound 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid features a 1,3-oxazole core substituted with a methyl group at position 4, a carboxylic acid at position 5, and a [(2-methylpropan-2-yl)oxycarbonylamino]methyl group at position 2. The tert-butoxycarbonyl (Boc) moiety acts as a protective group for the amino functionality, enhancing stability during synthetic processes . This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, leveraging the oxazole ring's electronic properties for target interactions.

Properties

IUPAC Name

4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6-8(9(14)15)17-7(13-6)5-12-10(16)18-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURFLDHYTVNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula : C₁₃H₁₈N₂O₄
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 149818-98-4

Physical Properties

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point508.6 ± 50.0 °C
Flash Point261.4 ± 30.1 °C
LogP5.14

Research indicates that compounds similar to This compound may exhibit biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Modulation of Protein Interactions : It can interfere with protein-protein interactions, affecting cellular signaling pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related oxazole derivatives. These compounds were found to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of the cell cycle .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of oxazole derivatives. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Study 1: Inhibition of c-Myc-Max Dimerization

A notable study investigated a related compound's ability to inhibit c-Myc-Max dimerization, which is crucial for the transcriptional activity associated with many cancers. The compound demonstrated an IC50 value of 34 μM, indicating significant potency in inhibiting this interaction and subsequently reducing cancer cell proliferation .

Study 2: Neuroprotective Mechanisms

In a study assessing neuroprotective mechanisms, researchers found that a structurally similar oxazole derivative significantly reduced neuronal cell death in models of oxidative stress. The compound activated the Nrf2 pathway, leading to increased expression of antioxidant genes .

Scientific Research Applications

The compound exhibits multiple biological activities that suggest potential therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of oxazole, including this compound, can inhibit cancer cell proliferation. A notable study in the Journal of Medicinal Chemistry found that related compounds induce apoptosis in cancer cells by activating caspases and modulating the cell cycle. Specifically, a study demonstrated significant inhibition of c-Myc-Max dimerization with an IC50 value of 34 μM, providing evidence for its potential as an anticancer agent.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing treatments for neurodegenerative diseases. The activation of the Nrf2 pathway by structurally similar compounds has been linked to increased expression of antioxidant genes, suggesting a mechanism for neuroprotection.

Study on Anticancer Properties

A comprehensive study evaluated the anticancer properties of oxazole derivatives, including this compound. The results indicated a significant reduction in cancer cell viability and an increase in apoptosis markers when treated with the compound.

Neuroprotective Mechanisms Study

Another study focused on the neuroprotective effects of similar oxazole derivatives. Researchers found that these compounds significantly reduced neuronal cell death under oxidative stress conditions by activating protective cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylic Acid
  • Structure : Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring.
  • Implications :
    • Reactivity : Oxadiazoles are more electron-deficient, favoring nucleophilic aromatic substitution but resisting electrophilic attacks compared to oxazoles.
    • Stability : Enhanced thermal and oxidative stability due to the oxadiazole’s resonance stabilization .
  • Applications : Common in drug design for kinase inhibitors due to improved metabolic stability .
4-Methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic Acid
  • Structure : Substitutes oxygen in the oxazole with sulfur (thiazole core).
  • Hydrogen Bonding: Reduced compared to oxazole, altering binding affinities in biological targets .
  • Applications : Utilized in antimicrobial agents due to thiazole’s affinity for bacterial enzymes .
5-Methyloxazole-4-carboxylic Acid
  • Structure : Methyl and carboxylic acid groups at positions 4 and 5, respectively, on a simpler oxazole ring.
  • Implications :
    • Acidity : Proximity of methyl and carboxylic acid groups may sterically hinder ionization, slightly reducing acidity compared to the target compound.
    • Solubility : Lower molecular complexity likely increases aqueous solubility .

Substituent Variations

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Structure: Lacks the heterocyclic core, featuring a linear pentanoic acid chain.
  • Implications :
    • Reactivity : The absence of a conjugated ring reduces resonance stabilization, increasing susceptibility to hydrolysis.
    • Handling : Requires stringent safety measures (e.g., respiratory protection, avoidance of strong oxidizers) due to undefined toxicity .

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Substituents Molecular Weight (g/mol) Stability Notes
4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid 1,3-Oxazole C₁₁H₁₅N₃O₅ 4-Me, 5-COOH, 2-[(Boc-amino)methyl] ~277.26 Moderate stability; Boc enhances protection
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylic acid 1,2,4-Oxadiazole C₉H₁₄N₄O₅ 5-COOH, 3-[(Boc-amino)methyl] ~266.23 High thermal/oxidative stability
4-Methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid 1,3-Thiazole C₁₂H₁₁NO₃S 4-Me, 5-COOH, 2-(phenoxymethyl) 249.29 Moderate lipophilicity
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Linear chain C₁₀H₁₉NO₅ Boc-amino, 5-OH, terminal COOH 233.26 Prone to hydrolysis

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